![molecular formula C21H24N2O4S2 B2424277 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 683247-53-2](/img/structure/B2424277.png)
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
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Description
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophysiological Activity in Cardiac Research
The compound (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide belongs to a class of compounds involved in cardiac research. Specifically, related N-substituted benzamide compounds have been synthesized and shown to exhibit potent electrophysiological activity. These compounds were compared to sematilide, a potent class III antiarrhythmic agent, and were found to have comparable potency in in vitro Purkinje fiber assays. The compounds were further studied in vivo for reentrant arrhythmias, showing promising efficacy and potency. This suggests potential therapeutic applications in cardiac rhythm management (Morgan et al., 1990).
Role in Supramolecular Chemistry
Another area where related compounds have been investigated is in the field of supramolecular chemistry. N-(thiazol-2-yl)benzamide derivatives, closely related to the queried compound, were synthesized and studied for their gelation properties. These studies aimed to understand the role of methyl functionality and multiple non-covalent interactions in the gelation/non-gelation behavior of these compounds. Notably, certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating their potential as functional materials in various applications (Yadav & Ballabh, 2020).
Potential Antimalarial and Antiviral Applications
Moreover, the compound is structurally similar to sulfonamides, which have been studied for their antimalarial and potential antiviral (against COVID-19) activities. These studies include the synthesis and in vitro examination of sulfonamide derivatives, revealing promising antimalarial activity characterized by low IC50 values and favorable ADMET properties. The theoretical calculations and molecular docking studies further support their potential as therapeutic agents (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-4-5-6-12-27-16-9-7-8-15(13-16)20(24)22-21-23(2)18-11-10-17(29(3,25)26)14-19(18)28-21/h7-11,13-14H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCKZJFNNHHFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide |
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